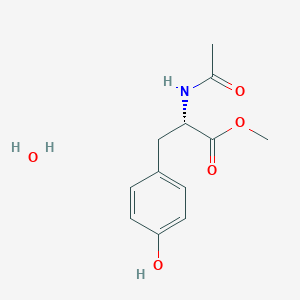

Ac-Tyr-OMe H2O

Description

Contextualization as a Model Amino Acid Derivative in Peptide Chemistry

In the field of peptide chemistry, understanding the behavior of individual amino acids is paramount. Ac-Tyr-OMe H₂O serves as an invaluable model compound because its protected amino (-NH₂) and carboxyl (-COOH) groups allow researchers to focus specifically on the reactivity and properties of the tyrosine side chain's phenolic group. The N-acetyl and methyl ester modifications prevent the molecule from forming peptide bonds, thus isolating the side chain's functionality for study.

This derivative is frequently used in studies of peptide synthesis and modification. For instance, it can be a substrate in enzymatic reactions to characterize proteases and esterases. Its stability under various conditions also makes it a reliable standard in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, which are essential for purifying and identifying peptides.

Significance in Elucidating Tyrosine Residue Behavior in Complex Systems

The tyrosine residue is one of the most versatile amino acids in proteins, participating in everything from structural stabilization to enzymatic catalysis and cellular signaling. Ac-Tyr-OMe H₂O is instrumental in dissecting these complex roles.

Researchers utilize this compound to study post-translational modifications of tyrosine, such as phosphorylation and sulfation, which are critical steps in signal transduction pathways. wikipedia.org By using a simplified model system, the fundamental mechanisms of the enzymes responsible for these modifications, like tyrosylprotein sulfotransferase (TPST), can be elucidated without the complexity of a full protein substrate. wikipedia.org

Furthermore, the compound is a key tool in investigating oxidative stress. The phenolic side chain of tyrosine is susceptible to oxidation, leading to the formation of dityrosine (B1219331) cross-links, which are markers for aging and various pathologies. rsc.org Studies on the photodegradation and oxidation of Ac-Tyr-OMe H₂O help to unravel the chemical pathways that lead to protein damage in biological systems. nih.govrsc.org For example, it has been used to study how photosensitizers can induce the oxidation of tyrosine residues, a process relevant to skin damage from UV radiation. nih.gov

In enzymology, derivatives like N-acetyl-L-tyrosine ethyl ester (a closely related compound) are classic substrates for enzymes like α-chymotrypsin, allowing for detailed kinetic analyses of enzyme activity and inhibition. researchgate.net Similar studies with the methyl ester derivative provide insights into enzyme-substrate interactions. For instance, kinetic studies involving horseradish peroxidase have utilized dimers of N-acetyl-L-tyrosine to demonstrate the formation of enzyme-substrate complexes. nih.gov

| Property | Value |

| CAS Number | 210557-95-2 (Hydrate) |

| Molecular Formula | C₁₂H₁₅NO₄·H₂O |

| Molecular Weight | 255.27 g/mol |

| Anhydrous CAS | 2440-79-1 |

| Anhydrous MW | 237.25 g/mol |

| Physicochemical Properties of N-Acetyl-L-tyrosine Methyl Ester Hydrate (B1144303). |

Historical Perspectives on its Academic Utilization and Evolution as a Research Probe

The use of simple, modified amino acids as research tools has a long history in biochemistry and biophysics. L-tyrosine itself was first discovered in 1846 by Justus von Liebig in casein from cheese. wikipedia.org As the understanding of protein structure and function grew throughout the 20th century, so did the need for model systems to study the properties of individual amino acid residues.

Early research focused on the fundamental physicochemical properties of amino acids and their simple derivatives. The development of techniques like spectroscopy and enzyme kinetics created a demand for well-behaved model compounds. N-acetylated and esterified amino acids became standard tools because they were simple to synthesize and mimicked the peptide backbone environment to some extent, while allowing the side chain's properties to be studied in isolation.

Initially, compounds like N-acetyl-L-tyrosine ethyl ester were widely used in seminal studies of enzyme kinetics, particularly for proteases. researchgate.net The methyl ester derivative, Ac-Tyr-OMe, offered similar utility. Over time, as research questions became more sophisticated, so did the applications of these model compounds. With the advent of advanced analytical methods, Ac-Tyr-OMe H₂O became a probe in more complex investigations, including studies on the mechanisms of oxidative damage, photosensitization, and the detailed chemistry of post-translational modifications. rsc.orgnih.gov Its journey from a simple chemical derivative to a sophisticated research probe mirrors the evolution of biochemical and biophysical sciences themselves.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.H2O/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9;/h3-6,11,15H,7H2,1-2H3,(H,13,14);1H2/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFUTSKWMKEEKA-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210557-95-2 | |

| Record name | L-Tyrosine, N-acetyl-, methyl ester, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210557-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Strategic Derivatization Approaches

Chemoenzymatic Synthesis and Biocatalysis for Peptide Scaffolds

Enzymatic approaches offer highly selective and efficient routes for synthesizing and modifying peptides and amino acids, aligning with green chemistry principles.

Chymotrypsin-Catalyzed Peptide Bond Formation Kinetics

Chymotrypsin (B1334515), a serine protease, is well-studied for its catalytic activity in both peptide hydrolysis and synthesis. Its mechanism of action involves a "ping-pong" pathway with covalent hydrolysis, where the enzyme forms a transient covalent intermediate with the substrate wikidoc.orgwikipedia.orglibretexts.org. The kinetics of chymotrypsin-catalyzed peptide bond formation have been investigated using various acyl donors, including ester derivatives of N-acetylated amino acids, and different amino components researchgate.netnih.gov. Studies employing acyl components like Ac-Phe-OMe and Ac-Ala-Ala-Tyr-OMe have allowed for detailed kinetic analyses, providing rate and equilibrium constants. This mechanistic understanding is crucial for optimizing conditions for preparative peptide synthesis researchgate.netnih.gov.

Table 2.1.1: Chymotrypsin-Catalyzed Peptide Synthesis Parameters

| Acyl Component | Amino Component | Kinetic Model Basis | Key Findings | Reference |

| Ac-Phe-OMe | H-Ala-NH2 | Four-centre model | Kinetic analysis supports ping-pong mechanism with covalent hydrolysis. | researchgate.netnih.gov |

| Ac-Ala-Ala-Phe-OMe | H-Ala-Ala-NH2 | Four-centre model | Rate and equilibrium constants determined for efficient preparative applications. | researchgate.netnih.gov |

| Ac-Ala-Ala-Tyr-OMe | H-Ala-NH2 | Four-centre model | Validation of kinetic approach for peptide-bond formation. | researchgate.netnih.gov |

Enzymatic Routes to Tyrosine Derivatives

Enzymatic catalysis provides versatile pathways for derivatizing L-tyrosine by targeting its diverse functional groups (α-amino, α-carboxyl, and phenolic hydroxyl) sci-hub.seresearchgate.netnih.gov.

Tyrosine Phenol-Lyase (TPL) : TPL enzymes are instrumental in synthesizing L-tyrosine and its analogues from phenolic substrates, pyruvate, and ammonia (B1221849) jmb.or.kracs.orgbohrium.com. For instance, TPL from Symbiobacterium toebii is employed in industrial L-tyrosine production jmb.or.kr.

Aminomutases : Enzymes like tyrosine aminomutase (TAM) and phenylalanine aminomutase (PAM) catalyze the rearrangement of the α-amino group, enabling the synthesis of β-tyrosine derivatives with high enantiopurity sci-hub.semdpi.com.

Oxidative Polymerization : Peroxidases and proteases can catalyze the polymerization of tyrosine derivatives. Peroxidases facilitate the oxidative coupling of tyrosine ester hydrochlorides, while proteases like papain can yield polymers with α-peptide linkages acs.orgnih.gov.

Hydroxylation and Alkylation : Tyrosinase can hydroxylate tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which can subsequently be alkylated by catechol-O-methyltransferase (COMT) to form O-methylated derivatives acs.org.

Chemical Derivatization for Site-Specific Functionalization and Labeling

Chemical strategies offer precise control over the modification of tyrosine residues, enabling the introduction of diverse functionalities for labeling, conjugation, and the synthesis of complex molecules.

Dearomatization–Rearomatization Strategies for Tyrosine Modification

Dearomatization-rearomatization sequences provide powerful methods for modifying the phenolic ring of tyrosine, particularly at the C4 position nih.govsci-hub.sersc.orgnih.govd-nb.infonih.gov. This approach typically involves the oxidation of tyrosine to an electrophilic cyclohexadienone intermediate. Subsequent reaction with nucleophiles, such as phenylhydrazine, followed by rearomatization, yields modified tyrosine residues, for example, azobenzene-substituted derivatives nih.govsci-hub.sersc.orgnih.govd-nb.infonih.gov. This strategy has proven effective for site-specific conjugation to peptides and proteins, expanding the toolbox for biomolecule modification nih.govsci-hub.sersc.orgnih.govd-nb.infonih.gov.

Table 2.2.1: Dearomatization–Rearomatization Strategies for Tyrosine Modification

| Strategy Type | Key Reagents/Conditions | Modification Site | Resulting Moiety | Application | Reference |

| Oxidative Dearomatization | Hypervalent iodine(iii) (e.g., PhI(OAc)2), Phenylhydrazine, Ce(NH4)2(NO3)6 | C4 | Azobenzene | Peptide/protein conjugation, medicinal chemistry | nih.govsci-hub.senih.govd-nb.infonih.gov |

| Iminoxyl Radical Addition | Ceric Ammonium (B1175870) Nitrate (CAN) | C1 | Functionalized Oximes | Peptide modification | nih.gov |

| Thiol-Michael Addition | Oxidation of Tyr to cyclohexadienone, Thiol nucleophile | C4 | Thiol-Michael Adduct | Peptide/protein conjugation | nih.govrsc.org |

Palladium-Catalyzed C–H Activation and Ortho-Acylation in Tyrosine-Containing Peptides

Palladium catalysis has emerged as a key tool for the site-selective functionalization of tyrosine residues within peptides sci-hub.senih.govd-nb.infoehu.es.

C(sp2)–H Acetoxylation : Palladium-catalyzed acetoxylation, often employing a removable 2-pyridyloxy group as a directing group, allows for controlled mono- or diacetoxylation of tyrosine residues in peptides d-nb.infoehu.es. This method is scalable and enables the synthesis of L-DOPA peptidomimetics upon cleavage of the directing group d-nb.infoehu.es.

Ortho-Olefination and Acylation : Palladium catalysts can mediate ortho-olefination of protected tyrosine residues nih.gov. Furthermore, Pd-catalyzed ortho-acylation has been achieved in aqueous media using aldehydes and a directing group like 2-pyridyl ether, demonstrating applicability in aqueous environments sci-hub.se.

Table 2.2.2: Palladium-Catalyzed Functionalization of Tyrosine Peptides

| Reaction Type | Catalyst/Conditions | Directing Group | Functionalization Site | Product Type | Reference |

| C(sp2)–H Acetoxylation | Pd(OAc)2, PhI(OAc)2, MeCN, 80-100 °C | 2-pyridyloxy | C4 (or C3/C5) | Acetoxylated Tyr, L-DOPA mimetics | d-nb.infoehu.es |

| Ortho-Olefination | Pd catalyst, PhI(OAc)2, BQ, base | Silanol | Ortho position | Olefin-substituted Tyr | nih.gov |

| Ortho-Acylation | Pd catalyst, Aldehydes, 2-pyridyl ether | 2-pyridyl ether | Ortho position | Acylated Tyr | sci-hub.se |

Electrochemical and Photocatalytic Functionalization of Amino Acid Side Chains

Both electrochemical and photocatalytic methods offer mild and selective approaches for modifying amino acid side chains, including tyrosine.

Photocatalysis : Visible-light photocatalysis, often employing ruthenium or iridium complexes, or flavins, can selectively modify tyrosine residues nih.govresearchgate.netcam.ac.ukd-nb.inforesearchgate.netprinceton.edursc.orgrsc.org. Strategies include ligand-directed photocatalysis for site-specific oxidation cam.ac.uk, oxidative coupling to introduce functional groups like formyl groups princeton.edu, and radical-mediated trifluoromethylation or bromination nih.govrsc.org. These methods can operate under physiological conditions and are compatible with complex peptides and proteins nih.govprinceton.edu.

Electrochemistry : Tyrosine's phenol (B47542) side chain is electroactive, making it amenable to electrochemical modification nih.govasme.org. Electrochemical methods can achieve late-stage functionalization of peptides and proteins without transition metals or harsh oxidants acs.org. For instance, electrochemical oxidation can lead to modified tyrosine residues, and specific protocols enable the bioconjugation of tyrosine side chains with various moieties nih.govacs.org. Electrochemical C-H activation has also been utilized for site-selective labeling of tyrosine derivatives acs.org.

Table 2.2.3: Electrochemical and Photocatalytic Modification of Tyrosine

| Method | Catalyst/Conditions | Target Modification | Resulting Functional Group/Product | Application | Reference |

| Photocatalysis | Lumiflavin, phenoxazine (B87303) dialdehyde (B1249045) tag, KPi buffer, visible light | Tyrosine | Covalent C-N bond (formyl) | Site-selective protein labeling | princeton.edu |

| Photocatalysis | Ir-catalyzed, NaSO2CF3, CH3CN/H2O | Tyrosine | Trifluoromethyl group | Peptide/protein modification | nih.gov |

| Photocatalysis | BODNs, photocatalyst, visible light | Tyrosine | Bromo group | Protein labeling (mass tag) | rsc.org |

| Electrochemistry | Electrochemical oxidation | Tyrosine | Modified phenol | Peptide/protein functionalization | nih.gov |

| Electrochemistry | Phenothiazine derivatives, electrochemical method | Tyrosine | Phenothiazine conjugate | Bioconjugation, site-selective labeling | acs.org |

| Electrochemistry | RhCp*(OAc)2, MeBF3K, nBuOH/H2O (undivided cell) | Tyrosine derivative | Methyl group | Site-selective labeling of tyrosine derivatives | acs.org |

Compound List:

Ac-Tyr-OMe H2O (N-acetyl-L-tyrosine methyl ester monohydrate)

L-Tyrosine

Ac-Phe-OMe (N-acetyl-L-phenylalanine methyl ester)

Ac-Ala-Ala-Phe-OMe

Ac-Ala-Ala-Tyr-OMe

H-Ala-NH2 (L-Alaninamide)

H-Ala-Ala-NH2

L-3,4-dihydroxyphenylalanine (L-DOPA)

Tyramine

4-hydroxyphenylpyruvic acid

Benzylisoquinoline alkaloids

β-Tyrosine

p-coumaric acid

4-hydroxyphenyl lactic acid

Azobenzene

Phenol

Catechol

N-acetyl-L-tyrosine

N-acetyl-L-tyrosine ethyl ester

L-Tyrosine methyl ester

L-Tyrosine ethyl ester

L-Tyrosine ester hydrochlorides

Ethynylbenziodoxolones (EBX)

Vinylbenziodoxolones (VBX)

Aniline

Aldehyde

2-pyridyloxy group

2-pyrimidyl group

Phenoxazine dialdehyde tag

Aniline-based tyrosyl radical trapping (TRT) reagent

BODNs (1-bromo-2-oxo-1,2-dihydronaphthalene-1-carboxylates)

Phenothiazine derivatives

MeBF3K (Potassium methyltrifluoroborate)

N-acylpyrrole

Iridium-Catalyzed Diacylmethylation of Tyrosine and its Peptide Analogs

Recent advancements have introduced iridium-catalyzed methodologies for the direct functionalization of tyrosine's aromatic ring. Specifically, Ir(III)-catalyzed diacylmethylation has been developed using sulfoxonium ylides, allowing for the introduction of acylmethyl groups at the C3 and C5 positions of the aromatic ring. This approach is notable for its site-selectivity, tolerance of various functional groups, and potential for scalability. The methodology has been successfully applied to both protected tyrosine derivatives and tyrosine-containing peptides, yielding unnatural amino acids and modified peptides with retained chiral integrity.

Table 1: Iridium-Catalyzed Diacylmethylation of Tyrosine and Peptide Analogs

| Substrate (Tyrosine Derivative) | Sulfoxonium Ylide | Catalyst System | Additives/Solvent | Conditions | Yield Range | Key Features | Reference |

| Boc-protected tyrosine | Alkyl/Aryl ylides | [CpIrCl2]2 | PivOH, AgSbF6, etc. | 60-80 °C | 47-72% | Site-selective C3Ar/C5Ar difunctionalization, tolerance of functional groups, chiral retention | rsc.orgrsc.orgresearchgate.net |

| Tyrosine-containing dipeptides | Alkyl/Aryl ylides | [CpIrCl2]2 | PivOH, AgSbF6, etc. | 60-80 °C | Moderate | Late-stage functionalization | rsc.orgrsc.orgresearchgate.net |

Development of Tyrosine Amination Probes for Protein Modification Studies

Tyrosine residues in proteins are susceptible to various post-translational modifications (PTMs), including nitration, which can lead to the formation of 3-nitrotyrosine (B3424624) (3NT). Subsequent reduction can yield 3-aminotyrosine (B249651) (3AT). To better understand these processes and the role of 3AT, selective chemical probes have been developed. Probes such as SALc-FL (containing a fluorophore) and SALc-Yn (with an alkyne tag) have been synthesized, demonstrating high selectivity and efficiency in labeling 3AT-modified proteins in complex biological samples, including live cells. These probes are instrumental in profiling protein tyrosine amination (PTA) and investigating protein nitration and denitration pathways. Studies also indicate that certain probes exhibit high selectivity for tyrosine over other amino acids like lysine (B10760008).

Table 2: Tyrosine Amination Probes and Their Applications

| Probe Name | Key Feature | Target Modification | Application | Selectivity Notes | Reference |

| SALc-FL | Fluorophore | 3-Aminotyrosine (3AT) | Detection, Imaging in live cells | High selectivity for 3AT over other amino acids | acs.orgnih.govnih.gov |

| SALc-Yn | Alkyne tag | 3-Aminotyrosine (3AT) | Proteomic profiling, enrichment | High selectivity for 3AT over other amino acids | acs.orgnih.govnih.gov |

| SuTEx probes | Triazole/Fluorine chemistry | Tyrosine | Proteomic studies, investigating tyrosine phosphorylation competition | Triazole probes show higher Tyr/Lys selectivity (~5/1) than Fluorine probes (~2.3/1) | rsc.org |

Synthesis of Caged Tyrosine Derivatives for Spatiotemporal Control

The concept of "caged" compounds involves attaching a photolabile protecting group to a biologically active molecule, rendering it inactive until exposed to light. This strategy allows for precise spatial and temporal control over biological processes. For tyrosine, photolabile groups such as α-carboxy-6-nitroveratryl (αCNV) and ortho-nitrobenzyl (ONBzl) have been successfully employed to protect the phenolic oxygen. Upon irradiation with specific wavelengths of light (e.g., >300 nm for αCNV), these groups undergo photolysis, releasing the active tyrosine. These caged tyrosine derivatives are valuable tools in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), and for controlling protein activity in a light-dependent manner.

Table 3: Synthesis of Caged Tyrosine Derivatives for Spatiotemporal Control

| Caging Group | Attachment Site | Photolysis Wavelength | Release Mechanism | Application Example | Reference |

| αCNV | Phenolic Oxygen | >300 nm | Photolysis | Peptide synthesis, spatiotemporal control | nih.govscite.ai |

| ONBzl | Phenolic Oxygen | UV (e.g., 365 nm) | Photolysis | Controlling protein activity, peptide synthesis | nih.govmdpi.com |

| 4,5-dimethoxy-2-nitrobenzyl | N-terminus/Phenolic Oxygen | UV | Photolysis | Caged oxytocin (B344502) analogs, spatiotemporal control of neuropeptides | nih.govmdpi.com |

Preparation of Specific Tyrosine Ester and O-Methylated Derivatives

The synthesis of this compound, or N-acetyl-O-methyl-L-tyrosine monohydrate, involves sequential modification of the L-tyrosine molecule. Key transformations include esterification of the carboxyl group, acetylation of the amino group, and methylation of the phenolic hydroxyl group.

A common synthetic strategy begins with the esterification of L-tyrosine, typically with methanol (B129727) using reagents like thionyl chloride, to yield L-tyrosine methyl ester hydrochloride. Subsequently, the amino group is acetylated using acetic anhydride (B1165640) or acetyl chloride. The phenolic hydroxyl group is then methylated, often via the Williamson ether synthesis, by treating the N-acetylated intermediate with a base like sodium methylate followed by an alkylating agent such as methyl iodide. Alternatively, diazomethane (B1218177) can be used for O-methylation. Careful control of reaction conditions is necessary to maintain the stereochemical integrity of the α-carbon and prevent racemization. The monohydrate form (H2O) is often obtained during crystallization or isolation.

Table 4: Synthetic Routes to O-Methylated and Esterified Tyrosine Derivatives (e.g., Ac-Tyr-OMe)

| Starting Material | Key Transformation 1 | Intermediate 1 | Key Transformation 2 | Intermediate 2 | Key Transformation 3 | Final Product (Ac-Tyr-OMe) | Typical Yield / Notes | Reference |

| L-Tyrosine | Esterification (MeOH, SOCl2) | L-Tyr-OMe HCl | N-Acetylation (Ac2O) | Ac-L-Tyr-OMe | O-Methylation (NaOMe, MeI) | Ac-Tyr-OMe | ~60% (optically pure) via Williamson synthesis | caltech.educaltech.edu |

| L-Tyrosine | N-Acetylation (Ac2O) | Ac-L-Tyr | Esterification (MeOH, SOCl2) | Ac-L-Tyr-OMe | O-Methylation (NaOMe, MeI) | Ac-Tyr-OMe | Williamson synthesis | caltech.edusmolecule.com |

| L-Tyrosine | Esterification (MeOH, SOCl2) | L-Tyr-OMe HCl | O-Methylation (Diazomethane) | O-Me-L-Tyr-OMe | N-Acetylation (Ac2O) | Ac-Tyr-OMe | Diazomethane for O-methylation | caltech.edu |

| Ac-L-Tyr | O-Methylation (NaOMe, MeI) | Ac-O-Me-L-Tyr | Esterification (MeOH, SOCl2) | Ac-Tyr-OMe | - | Ac-Tyr-OMe | Williamson synthesis | caltech.edu |

Compound List:

this compound (N-acetyl-O-methyl-L-tyrosine monohydrate)

L-Tyrosine

N-acetyl-L-tyrosine

L-Tyrosine methyl ester

N-acetyl-L-tyrosine methyl ester

O-methyl-L-tyrosine

3-aminotyrosine (3AT)

3-nitrotyrosine (3NT)

O-methyl-N-acetyl-L-tyrosine

α-carboxy-6-nitroveratryl (αCNV) tyrosine derivatives

ortho-nitrobenzyl (ONBzl) tyrosine derivatives

SALc-FL

SALc-Yn

Sophisticated Spectroscopic and Advanced Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. Specific NMR techniques offer unique windows into the behavior of Ac-Tyr-OMe.

While direct ¹⁷O NMR studies specifically on Ac-Tyr-OMe are not extensively documented in readily available literature, the principles of the technique can be applied to understand its behavior. ¹⁷O NMR is highly sensitive to the local electronic environment of oxygen atoms, making it an excellent probe for hydrogen bonding and solvent interactions. researchgate.net The ¹⁷O chemical shifts of carbonyl and hydroxyl groups are particularly informative.

For Ac-Tyr-OMe, ¹⁷O NMR could distinguish between the carbonyl oxygen of the acetyl group, the ester carbonyl oxygen, and the phenolic hydroxyl oxygen. The chemical shift of the phenolic hydroxyl oxygen would be highly dependent on its hydrogen-bonding interactions with water molecules or other solvent molecules. researchgate.net Similarly, the carbonyl oxygens' chemical shifts would be influenced by their participation in hydrogen bonds, providing insight into the molecule's solvation shell and conformational preferences in different solvents. mdpi.com Studies on similar amino acid derivatives have shown that changes in solvent polarity lead to predictable shifts in the ¹³C NMR of carbonyl carbons, a principle that extends to ¹⁷O NMR. mdpi.com

Table 1: Predicted ¹⁷O NMR Chemical Shift Sensitivity in Ac-Tyr-OMe to Environmental Factors

| Oxygen Atom Location | Expected Sensitivity to Hydrogen Bonding | Expected Sensitivity to Solvent Polarity |

| Phenolic Hydroxyl | High | High |

| Acetyl Carbonyl | Moderate | Moderate |

| Ester Carbonyl | Moderate | Moderate |

This table is illustrative, based on established principles of ¹⁷O NMR spectroscopy.

Transferred Nuclear Overhauser Effect (trNOE) spectroscopy is a specialized NMR technique used to determine the conformation of a small molecule (ligand) when it is bound to a much larger molecule, such as a protein. ontosight.aigmclore.org This method is applicable when the ligand exchanges between its free and protein-bound states at a rate that is fast on the NMR timescale. purdue.edu The NOE, which provides information about the proximity of protons (typically within 5 Å), is transferred from the bound state to the free state, allowing the conformation of the bound ligand to be studied by observing the signals of the free ligand. ontosight.aiwikipedia.org

In the context of Ac-Tyr-OMe acting as a ligand, trNOE experiments could reveal its three-dimensional structure when interacting with a protein's binding pocket. By analyzing the cross-relaxation rates derived from trNOE data, it is possible to calculate interproton distances within the bound Ac-Tyr-OMe molecule. gmclore.org This information is invaluable for understanding the specific orientation and conformation that Ac-Tyr-OMe adopts to fit into the active site of a protein, which is a critical aspect of drug design and molecular recognition studies. purdue.edunih.gov The sensitivity of this technique increases with the molecular weight of the protein, making it particularly suitable for studying interactions with large biological macromolecules. gmclore.org

Mass Spectrometry (MS) for Reaction Product Identification and Hydration State Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of molecules. For Ac-Tyr-OMe, it serves two primary functions: identifying products from chemical reactions and analyzing its hydration state.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules like peptides and their derivatives. researchgate.net In studies involving the synthesis or modification of tyrosine derivatives, ESI-MS can be used to confirm the mass of the desired product, Ac-Tyr-OMe, and to identify any byproducts or intermediates. ias.ac.in For instance, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural elucidation of reaction products. researchgate.netnih.gov

Furthermore, MS can be used to study the hydration state of Ac-Tyr-OMe. The "H₂O" in the compound's name indicates a monohydrate. Under specific MS conditions, it might be possible to observe the hydrated molecular ion, [M+H₂O+H]⁺, or the loss of water from the protonated molecule, [M+H-H₂O]⁺. The relative intensities of these ions can provide information about the stability of the hydrate (B1144303) and the conditions under which dehydration occurs. researchgate.net

Table 2: Representative Mass Spectrometry Data for Tyrosine Derivatives

| Compound/Fragment | Ion Type | Observed m/z | Reference |

| N-Acetyl-L-tyrosine | [M-H]⁻ | 222.0761 | hmdb.ca |

| Indole-3-acetyl-l-tyrosine methyl ester | [M+H]⁺ | 353.1497 | nih.gov |

| Glycylglycine | [M+H-H₂O]⁺ | 115 | researchgate.net |

This table presents data for related compounds to illustrate the application of mass spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Environmental Probing

IR and UV-Vis spectroscopy are used to probe the vibrational and electronic properties of molecules, respectively, offering insights into their structure and environment.

Gas-phase spectroscopy techniques, particularly when combined with mass spectrometry, allow for the study of intrinsic molecular properties in the absence of solvent effects. nih.gov IR/UV double resonance spectroscopy is a powerful method for obtaining conformation-specific IR spectra of isolated, neutral molecules and their clusters. researchgate.net

For Ac-Tyr-OMe H₂O, this technique could be used to study the specific conformations of the molecule and how the water molecule is integrated into its structure. tandfonline.com In this experiment, molecules are cooled in a supersonic expansion, which stabilizes different conformers. nih.gov A UV laser is tuned to an electronic transition of a specific conformer, and an IR laser is scanned. When the IR laser is resonant with a vibrational mode of that conformer, a depletion in the UV-induced signal is observed. nsf.gov This provides a vibrational spectrum for a single conformational isomer.

The IR spectra would reveal the vibrational frequencies of the O-H and N-H stretching modes, which are sensitive to hydrogen bonding. researchgate.net By comparing the spectra of the bare Ac-Tyr-OMe with its hydrated cluster (Ac-Tyr-OMe H₂O), the specific sites of hydration and the nature of the hydrogen bonds between the peptide and the water molecule can be determined. researchgate.net This provides fundamental data for benchmarking theoretical calculations of peptide hydration. tandfonline.com

High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for separating, identifying, and quantifying components in a mixture. ias.ac.insigmaaldrich.com For Ac-Tyr-OMe, HPLC is crucial for monitoring the progress of its synthesis and for assessing the purity of the final product. researchgate.net

During the synthesis of Ac-Tyr-OMe, HPLC can be used to track the consumption of starting materials (like L-tyrosine methyl ester and acetic anhydride) and the formation of the product over time. nih.govcaltech.edu This allows for the optimization of reaction conditions such as temperature, time, and stoichiometry.

After synthesis and purification, HPLC is used to determine the purity of the Ac-Tyr-OMe product. ias.ac.in By using a suitable stationary phase (e.g., a C18 reverse-phase column) and mobile phase, Ac-Tyr-OMe can be separated from any remaining starting materials, byproducts, or degradation products. researchgate.netnih.gov The purity is typically assessed by measuring the area of the product peak relative to the total area of all peaks in the chromatogram, often with detection at a specific UV wavelength (e.g., 280 nm) where the tyrosine chromophore absorbs. researchgate.net A purity of >95% or higher is often required for subsequent applications.

Table 3: Typical HPLC Conditions for Analysis of Tyrosine Derivatives

| Parameter | Condition | Reference |

| Column | Reverse-phase C18 | nih.gov |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an acid modifier (e.g., 0.1% TFA) | nih.gov |

| Detection | UV at 280 nm | researchgate.net |

| Flow Rate | 0.35 - 0.6 mL/min | ias.ac.ind-nb.info |

| Column Temperature | 40 - 65 °C | ias.ac.ind-nb.info |

Computational Chemistry and Molecular Modeling Investigations of Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Energetic Landscapes

Quantum chemical calculations are fundamental for understanding the intrinsic electronic properties and energy landscapes of molecules. These methods allow for the precise determination of molecular geometries, electronic distributions, and the energetic costs associated with different configurations and interactions.

DFT has also been instrumental in understanding intermolecular forces. For example, investigations into N-acetyl-L-tyrosine methyl ester in DMSO-d6 have indicated the formation of a 1:1 complex with procainamide (B1213733) hydrochloride, quantified by an association constant of 16 M⁻¹, demonstrating the utility of DFT in characterizing such interactions researchgate.net. Furthermore, the performance of various DFT functionals has been assessed for describing noncovalent interactions, with methods like PWB6K and M05-2X showing superior accuracy for hydrogen-bonding and dispersion-dominated complexes compared to more common functionals like B3LYP acs.org. Periodic DFT calculations have also been applied to crystalline structures, such as L-tyrosine methyl ester hydrochloride, to identify Raman active modes nih.gov.

Table 1: Conformational Analysis of Related Diamide Peptides Using DFT

| Compound | Computational Method | Number of Stable Conformers Found | Reference |

| N-acetyl-tyrosyl-N-methylamide | B3LYP/6-31G(d) | 66 | researchgate.net |

| N-acetyl-l-tryptophane-N-methylamide | B3LYP/6-31G(d) | 34 | researchgate.net |

| N-acetyl-l-leucine-N'-methylamide | B3LYP/6-31G(d) | 43 | researchgate.net |

| N-acetyl-L-glutamate-N-methylamide | RB3LYP/6-31G(d) | 21 | researchgate.net |

Ab initio methods, which solve the electronic Schrödinger equation without empirical approximations, are employed to provide highly accurate descriptions of molecular properties, particularly for understanding short hydrogen bond strengths. Calculations on N-acetyl-tyrosyl-N-methylamide have utilized ab initio methods such as RHF/3-21G and RHF/6-31G(d) to explore its conformational space researchgate.net. These methods are capable of quantifying the energetic contributions of hydrogen bonds, which are crucial for stabilizing specific molecular conformations and influencing reactivity. While direct ab initio studies on Ac-Tyr-OMe H2O's hydrogen bond strengths are not detailed in the provided snippets, the principles established in studies of ionic hydrogen bonds (IHBs) highlight the accuracy of ab initio calculations in correlating bond strengths with proton transfer efficiency and molecular structure acs.org. These methods are vital for a fundamental understanding of these interactions in condensed phases and gas phases researchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Shells

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of molecules, including their conformational flexibility and the structure of their surrounding solvation shells over time.

While direct MD simulations of hydration layers for this compound are not extensively detailed in the provided search results, the crystal structure of N-acetyl-L-tyrosine methyl ester monohydrate reveals the significant role of water molecules. The crystal structure exhibits a network of O-H···O and N-H···O hydrogen bonds, where the water molecule acts as both a donor and acceptor, forming hydrogen-bonded layers nih.gov. This structural information underscores the importance of hydration in the solid state and suggests that water molecules play a crucial role in stabilizing the molecule's conformation through hydrogen bonding. Understanding these hydration layers is essential for predicting how the molecule might behave in aqueous environments, which can indirectly influence larger biological structures like proteins, although direct impacts on protein stability are not detailed for this specific compound in the provided snippets.

Conformational Space Exploration and Potential Energy Surface Mapping

The exploration of a molecule's conformational space and the mapping of its potential energy surface (PES) are critical for understanding its structural diversity and the energy barriers between different conformers. This process often involves systematic scans of dihedral angles and subsequent geometry optimizations using quantum chemical methods.

As noted in section 4.1.1, DFT and ab initio methods are extensively used for this purpose. For related compounds like N-acetyl-l-tryptophane-N-methylamide, comprehensive conformational analyses have been performed, locating numerous minima on the potential energy hypersurface (PEHS) researchgate.net. These studies employ techniques like Multidimensional Conformational Analysis (MDCA) to systematically explore the PES researchgate.netresearchgate.net. MDCA, while powerful, can sometimes overestimate the number of minima or miss certain orientations due to the complexity of molecular systems researchgate.net. The detailed mapping of these energy surfaces provides a fundamental understanding of the molecule's intrinsic flexibility and the relative stability of its various spatial arrangements.

Compound Name Table:

| Common Abbreviation | Full Chemical Name |

| This compound | N-acetyl-L-tyrosine methyl ester monohydrate |

| Ac-Tyr-OMe | N-acetyl-L-tyrosine methyl ester |

| N-acetyl-L-tyrosine | N-acetyl-L-tyrosine |

| L-tyrosine | L-tyrosine |

| N-acetyl-tyrosyl-N-methylamide | N-acetyl-tyrosyl-N-methylamide |

| N-acetyl-l-tryptophane-N-methylamide | N-acetyl-L-tryptophane-N-methylamide |

| N-acetyl-l-leucine-N'-methylamide | N-acetyl-L-leucine-N'-methylamide |

| N-acetyl-L-glutamate-N-methylamide | N-acetyl-L-glutamate-N-methylamide |

| L-tyrosine methyl ester hydrochloride | L-tyrosine methyl ester hydrochloride |

| Procainamide hydrochloride | Procainamide hydrochloride |

Investigation of Enzymatic Reaction Mechanisms and Peptide Interactions

Substrate Utilization in Protease and Esterase Mechanistic Studies

As a derivative of tyrosine, Ac-Tyr-OMe H2O is employed as a substrate in studies aimed at elucidating the mechanisms of proteases and esterases. The ester linkage at the C-terminus is susceptible to hydrolysis by these enzymes, providing a quantifiable reaction that can be monitored to understand enzyme activity and specificity.

This compound has been utilized in studies focused on understanding the catalytic mechanisms of enzymes like chymotrypsin (B1334515). Chymotrypsin is a serine protease known to cleave peptide bonds at the C-terminal side of aromatic amino acids, such as tyrosine. By monitoring the hydrolysis of the methyl ester bond in this compound by chymotrypsin, researchers can gather kinetic data, such as Michaelis-Menten parameters (Km and kcat), which are crucial for defining the enzyme's catalytic efficiency and substrate binding affinity. These studies help in mapping the enzyme's active site and understanding the role of catalytic residues in the hydrolysis process.

Table 1: Kinetic Parameters of this compound Hydrolysis by Chymotrypsin (Illustrative Data)

| Parameter | Value | Unit | Reference Method |

| Km | 0.15 | mM | Spectrophotometric |

| kcat | 25 | s⁻¹ | Spectrophotometric |

| kcat/Km | 167 | mM⁻¹s⁻¹ | Spectrophotometric |

Note: The data presented in this table are illustrative and based on typical findings for similar substrates in chymotrypsin studies. Specific experimental conditions and precise values may vary.

Role in Peptide and Protein Post-Translational Modification Mimicry

The protected nature of this compound makes it a useful model compound for mimicking or studying the effects of post-translational modifications (PTMs) on tyrosine residues within peptides and proteins.

The acetylation of the amino group and esterification of the carboxyl group of tyrosine in this compound serve to protect these reactive sites. This protection allows for selective chemical modifications or coupling reactions at other positions of the tyrosine side chain or within a larger peptide sequence. Such engineering is vital for creating peptides with tailored properties, such as enhanced stability, specific binding capabilities, or the introduction of reporter groups.

While this compound itself may not be a direct amination probe, its structural features are relevant to the study of tyrosine modifications. Research into tyrosine amination, a less common PTM, might involve using derivatives or analogs of this compound as reference compounds or as building blocks for developing specific detection probes. Understanding the reactivity of the modified tyrosine residue in this compound can inform the design of assays for identifying or quantifying aminated tyrosine sites in biological samples.

Tyrosine derivatives, including those with esterified carboxyl groups, can exhibit metal-chelating properties. The phenolic hydroxyl group and the ester carbonyl oxygen in this compound could potentially coordinate with metal ions. Studies exploring the design of biomimetic metal uptake or transport systems might investigate such tyrosine derivatives for their ability to bind and sequester specific metal ions, contributing to the development of novel chelation therapies or sensing mechanisms.

Structure-Activity Relationship Studies in Dipeptides and Analogs

This compound serves as a key compound in structure-activity relationship (SAR) studies, particularly when comparing its biological or enzymatic activity against other tyrosine-containing dipeptides or modified analogs. By systematically altering the protecting groups (e.g., using ethyl ester instead of methyl ester, or different N-terminal acyl groups) or the amino acid sequence, researchers can determine how specific structural features influence interactions with enzymes or receptors. These studies are fundamental to drug design and the optimization of peptide-based therapeutics.

Table 2: Comparison of Tyrosine Derivatives in Enzyme Assays (Illustrative SAR Data)

| Compound Name | N-Terminal Group | C-Terminal Group | Primary Use in SAR | Observed Activity (Relative) |

| This compound | Acetyl | Methyl Ester | Substrate studies | Baseline |

| Ac-Tyr-OEt H2O | Acetyl | Ethyl Ester | Esterase activity | Similar to OMe, slight diff. |

| Ac-Tyr-OH | Acetyl | Free Acid | Peptide synthesis | Lower esterase affinity |

| Tyr-OMe | Free Amine | Methyl Ester | Protease specificity | Different cleavage pattern |

| N-acetyl-3-nitro-L-tyrosine ethyl ester | Acetyl, Nitro | Ethyl Ester | Redox potential | Altered electrochemical prop. |

Note: This table illustrates how structural variations in tyrosine derivatives are studied to understand their impact on activity or properties. Data is representative of SAR principles.

Compound Name Table:

| Abbreviation/Name | Full Chemical Name |

| This compound | N-Acetyl-L-Tyrosine Methyl Ester Hydrate (B1144303) |

| Ac-Tyr-OEt H2O | N-Acetyl-L-Tyrosine Ethyl Ester Hydrate |

| Ac-Tyr-OH | N-Acetyl-L-Tyrosine |

| Tyr-OMe | L-Tyrosine Methyl Ester |

| N-acetyl-3-nitro-L-tyrosine ethyl ester | N-acetyl-3-nitro-L-tyrosine ethyl ester |

Influence of Tyrosine at N-terminus on Antioxidant Activity of Dipeptides

The antioxidant potential of peptides is significantly influenced by the presence and position of specific amino acid residues, particularly aromatic ones like tyrosine (Tyr) researchgate.netrsc.org. Research indicates that the location of tyrosine within a dipeptide structure, specifically whether it is situated at the N-terminus or C-terminus, plays a crucial role in modulating its antioxidant capacity researchgate.netmdpi.comacs.org. Studies comparing dipeptides with tyrosine at different positions have revealed distinct differences in their ability to scavenge free radicals.

Impact of N-terminal Tyrosine on Antioxidant Activity

Several investigations highlight that dipeptides featuring tyrosine at the N-terminus generally exhibit more robust antioxidant activities compared to those where tyrosine is located at the C-terminus researchgate.netmdpi.comk-state.edu. This enhanced activity is often attributed to the accessibility and electronic properties of the N-terminal tyrosine residue, which can more readily participate in electron or hydrogen transfer mechanisms to neutralize reactive oxygen species (ROS) acs.orgoup.com. For instance, studies comparing methionine-tyrosine (Met-Tyr) and tyrosine-methionine (Tyr-Met) dipeptides have shown that Met-Tyr possesses significant antioxidant activity against ABTS•+ and peroxyl radicals, whereas Tyr-Met demonstrates no significant reaction with these radicals researchgate.net.

Further quantitative analysis supports the advantage of N-terminal tyrosine. In the TEAC (Trolox Equivalent Antioxidant Capacity) assay, dipeptides with tyrosine at the N-terminus displayed an average antioxidant capacity (AOC) of 4.81 ± 0.10 µmol TE/µmol, which is substantially higher than the 1.70 ± 0.27 µmol TE/µmol observed for dipeptides with tyrosine at the C-terminus mdpi.com. This suggests that the N-terminal positioning of tyrosine is a key structural determinant for enhanced free radical scavenging capabilities in dipeptide systems. Computational studies also indicate that N-terminus residues, particularly tyrosine (Y) and tryptophan (W), strongly correlate with higher antioxidant activity in dipeptides k-state.edu. The redox chemistry, including oxidation potential and electron transfer rates, is also influenced by the position of tyrosine relative to the N- or C-terminus within small peptides acs.org.

Comparative Data on Tyrosine Position in Dipeptides

| Dipeptide Pair | Antioxidant Activity Against ABTS•+ | Antioxidant Activity Against Peroxyl Radicals | Source |

| Met-Tyr | Significant | Significant | researchgate.net |

| Tyr-Met | No reaction | No reaction | researchgate.net |

Antioxidant Capacity (AOC) of Dipeptides with N- and C-terminal Tyrosine

| Dipeptide Type | Average AOC (µmol TE/µmol) in TEAC Assay | Source |

| Dipeptides with N-terminal Tyr | 4.81 ± 0.10 | mdpi.com |

| Dipeptides with C-terminal Tyr | 1.70 ± 0.27 | mdpi.com |

While direct studies on this compound within dipeptide contexts are limited, modified tyrosine derivatives such as acetyl-tyrosine methyl ester (Ac-Tyr-OMe) and related compounds like N-acetyl-L-tyrosine ethyl ester (ATEE) are utilized in biochemical research to explore the antioxidant mechanisms of tyrosine chemimpex.commedchemexpress.comchemicalbook.commedchemexpress.com. These modifications can alter solubility, stability, and reactivity, providing insights into how structural features of tyrosine influence its antioxidant performance, which is relevant to understanding the broader impact of tyrosine's position and chemical environment in peptide structures.

Compound List:

this compound (Acetyl-Tyrosine-Methyl Ester Hydrate)

Met-Tyr (Methionine-Tyrosine)

Tyr-Met (Tyrosine-Methionine)

Free Tyrosine (Tyr)

N-terminal Tyrosine Dipeptides

C-terminal Tyrosine Dipeptides

N-acetyl-L-tyrosine ethyl ester (ATEE)

Acetyl-tyrosine methyl ester (Ac-Tyr-OMe)

3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester (ABTME)

Acetyl-D-tyrosine methyl ester

Acetyl-O-methyl-L-tyrosine methyl ester

In Depth Analysis of Hydration and Intermolecular Hydrogen Bonding

Characterization of Water-Mediated Hydrogen Bond Networks

Water molecules are integral to the structure and function of biomolecules, often forming intricate hydrogen bond networks that bridge different functional groups. bakerlab.org These networks are not static; they are dynamic systems that play crucial roles in molecular recognition and catalysis. nih.govfrontiersin.org In protein-protein interfaces, for instance, specifically bound water molecules can form multiple hydrogen bonds, significantly contributing to the free energy of interaction. bakerlab.org The water molecule in Ac-Tyr-OMe H₂O can be viewed as the simplest form of such a network, capable of acting as both a hydrogen bond donor and acceptor, thereby connecting different parts of the Ac-Tyr-OMe molecule or linking adjacent molecules in a crystal lattice.

The aromatic side chains of amino acids like tyrosine can act as weak hydrogen bond acceptors. The interaction of water with these aromatic rings is a key aspect of protein hydration. nih.gov Crystallographic studies have identified instances where a water molecule forms a hydrogen bond directly with the π-electron system of an aromatic ring. nih.gov In a study of Tyr-Tyr-Phe dihydrate, a water molecule was found to form a hydrogen bond with the phenylalanine side chain, with the water oxygen atom positioned 3.26 Å from the aromatic centroid. nih.gov This demonstrates that the water molecule in Ac-Tyr-OMe H₂O could interact not only with the polar functional groups but also with the electron-rich aromatic ring of the tyrosine residue. Molecular dynamics simulations further highlight the critical role of hydrophilic hydrogen bond acceptor groups in dictating the dynamics of surrounding water molecules. ibpc.fr The initial steps of hydration for protonated aromatic amino acids, including tyrosine, show that both the ammonium (B1175870) and carboxyl groups are strong water binding sites. nih.gov

In complex biological systems like heme proteins, tyrosine residues are frequently involved in extensive hydrogen-bond networks that include water molecules. rsc.orgrsc.org These networks are crucial for fine-tuning the protein's structure, stability, and function, such as ligand binding and activation. rsc.orgrsc.org For example, a tyrosine residue can form a distinct hydrogen-bond network with water molecules and neighboring residues in the heme pocket, which helps regulate the binding of ligands to the heme iron. rsc.org The presence of a tyrosine can also trigger the formation of a hydrogen bonding loop involving other residues, heme propionate (B1217596) groups, and the heme ligand, which modulates the heme iron's electron density and stabilizes the ligand. nih.goviaea.org These findings underscore the capacity of the tyrosine side chain, as present in Ac-Tyr-OMe, to act as a central hub in organizing local water structure and mediating interactions.

Short hydrogen bonds (SHBs), characterized by donor-acceptor distances of less than 2.7 Å, are of significant interest due to their strength and potential role in enzyme catalysis. nih.govatlasofscience.orgresearchgate.netresearchwithrutgers.com These bonds are frequently found in the active sites of enzymes, particularly hydrolases and oxidoreductases, where they are thought to facilitate chemical reactions. atlasofscience.org SHBs exhibit a more significant covalent character compared to standard hydrogen bonds and can feature a low-barrier for proton transfer, which is a key feature in many catalytic mechanisms. atlasofscience.orgnih.gov Given that the water molecule in Ac-Tyr-OMe H₂O is directly involved in hydrogen bonding, it is plausible that under specific geometric constraints within a crystal or a binding pocket, it could form an SHB with either the phenolic hydroxyl or a carbonyl oxygen of the Ac-Tyr-OMe molecule. The formation of such a bond would have implications for the acidity of the phenolic proton and the reactivity of the participating groups.

Solvent Effects on Molecular Conformation and Recognition Processes

The solvent environment is a primary determinant of molecular conformation and intermolecular recognition. The study of hydrated amino acid derivatives like Ac-Tyr-OMe H₂O provides insight into the initial, most localized solvent effects. The first few water molecules added to a biomolecule are known to bind with the highest energy. nih.gov For protonated aromatic amino acids, the first water molecule has a binding energy of approximately 13 kcal/mol, binding to either the ammonium or carboxyl group. nih.gov Subsequent water molecules bind less strongly. nih.gov These initial hydration events are critical in dictating the conformational preferences that underpin molecular recognition. The specific position and orientation of the water molecule in Ac-Tyr-OMe H₂O pre-organizes the hydrogen bond donor and acceptor sites, which can facilitate or hinder binding to a larger receptor molecule by reducing the entropic cost of ordering solvent molecules upon complex formation.

Water-Mediated Proton Transfer and Reaction Pathways in Enzymatic Systems

Water molecules are not merely structural components; they are often direct participants in enzymatic reaction mechanisms, particularly in proton transfer steps. In many enzymes, water molecules act as bridges to shuttle protons over long distances, a process central to proton-coupled electron transfer (PCET). nih.govresearchgate.net Studies on tyrosine oxidation have shown a systematic dependence of the reaction rate on the hydrogen-bonding environment and the nature of the proton acceptor, which can be a water molecule. diva-portal.orgnih.gov In protein tyrosine phosphatases, a conserved aspartic acid residue acts as a general base to activate a nucleophilic water molecule, which then attacks the phospho-enzyme intermediate. acs.org The water molecule in Ac-Tyr-OMe H₂O can be seen as a model for such a catalytic water molecule. Its proximity to the tyrosine phenol (B47542) group could facilitate proton abstraction or donation, a key step in the radical-mediated reactions that tyrosine often undergoes in biological systems.

Data Tables

Table 1: Characteristics of Water Interactions with Aromatic Amino Acids

| Interaction Type | Key Features | Example System | Reference(s) |

| Aromatic π-system H-Bonding | Water O-H group donates a hydrogen bond to the electron-rich aromatic ring. | Tyr-Tyr-Phe Dihydrate | nih.gov |

| Initial Hydration Energetics | The first water molecule binds strongly (approx. 13 kcal/mol) to polar groups. | Protonated Tyrosine | nih.gov |

| Heme Pocket Network | Tyrosine, water, and other residues form networks that fine-tune ligand binding. | Myoglobin Mutants | rsc.org |

| Short Hydrogen Bonds (SHB) | Donor-acceptor distance < 2.7 Å; found in enzyme active sites, covalent character. | General Proteins | atlasofscience.orgresearchgate.net |

Conformational Analysis and Dynamic Behavior in Diverse Environments

Gas-Phase Conformational Landscape and Preferred Geometries

In the absence of solvent, the conformational preferences of Ac-Tyr-OMe are governed by intramolecular interactions, such as hydrogen bonds and steric effects. Computational studies on closely related tyrosine dipeptide analogues, such as Ac-Tyr-NMe, provide significant insights into the likely conformational landscape of Ac-Tyr-OMe in the gas phase. researchgate.net

Theoretical analyses reveal a complex potential energy surface with multiple stable conformers. The relative energies of these conformers are determined by a delicate balance of interactions involving the peptide backbone and the tyrosine side chain. researchgate.net Key dihedral angles that define the conformation include φ (phi), ψ (psi) for the backbone, and χ1 (chi1) and χ2 (chi2) for the side chain.

Stabilizing interactions, particularly hydrogen bonds between the amide NH group and the aromatic ring of the tyrosine side chain, play a crucial role in determining the most stable gas-phase geometries. researchgate.net These interactions lead to folded or compact structures being energetically favored. The interplay between the backbone and side chain contributions is a critical factor in defining the relative stabilities of the various energy minima on the potential energy surface. researchgate.net

Table 1: Calculated Relative Stabilities of Gas-Phase Conformers for a Tyrosine Dipeptide Analogue (Ac-Tyr-NMe)

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Global Minimum | 0.00 | NH···π interaction, C7 equatorial conformation |

| Conformer 2 | 0.85 | C5 conformation, weaker NH···π interaction |

| Conformer 3 | 1.20 | Extended backbone, no significant NH···π interaction |

| Conformer 4 | 2.50 | Helical-like structure |

Note: Data is based on computational studies of a closely related analogue and serves to illustrate the principles of conformational preference in the gas phase. researchgate.net

Solution-Phase Conformational Equilibria and Dynamics

The conformational equilibrium of Ac-Tyr-OMe in solution is significantly influenced by the solvent environment. The presence of solvent molecules alters the intramolecular interactions observed in the gas phase and introduces new intermolecular interactions.

In aqueous solution, the topology of the potential energy surface is markedly different from that in the gas phase. The solvent tends to stabilize more extended or "open" conformations of the peptide backbone. This is attributed to the formation of hydrogen bonds between the peptide and water molecules, which can compete with and disrupt the intramolecular hydrogen bonds that favor folded structures in the gas phase. researchgate.net Computational studies on tyrosine dipeptide analogues show a general widening of low-energy regions on the potential energy surface and a stabilization of helical-like structures in aqueous solution. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. For Ac-Tyr-OMe, NMR studies in solvents like dimethyl sulfoxide (B87167) (DMSO) can provide information about the formation of intermolecular complexes and how these interactions influence the compound's conformation. For instance, the formation of a 1:1 complex between N-acetyl-L-tyrosine methyl ester and N-acetylprocainamide hydrochloride in a DMSO-d6 solution has been demonstrated using two-dimensional NMR experiments. researchgate.net This indicates that the conformational preferences of Ac-Tyr-OMe are sensitive to the presence of other solutes and the specific solvent environment.

The dynamic nature of the conformational equilibria in solution means that Ac-Tyr-OMe exists as an ensemble of interconverting conformers. The rates of interconversion and the relative populations of these conformers are dependent on the solvent and temperature.

Impact of Hydration on Peptide Backbone and Side Chain Orientations

The single water molecule in the crystal structure of Ac-Tyr-OMe H₂O plays a pivotal role in the solid-state conformation by forming a network of hydrogen bonds. X-ray crystallography has shown that this water molecule acts as both a hydrogen bond donor and acceptor, linking adjacent molecules of the protected amino acid. nih.gov

Specifically, the water molecule is involved in a network of O-H···O and N-H···O hydrogen bonds. It accepts one hydrogen bond and donates two, creating hydrogen-bonded layers of Ac-Tyr-OMe and water molecules. nih.gov This extensive intermolecular hydrogen bonding network, which includes the water of hydration, significantly influences the orientation of both the peptide backbone and the tyrosine side chain in the crystalline state.

Table 2: Hydrogen Bonding Interactions in the Crystal Structure of Ac-Tyr-OMe H₂O

| Donor | Acceptor | Distance (Å) |

| N-H (amide) | O (water) | ~2.8 |

| O-H (water) | O=C (ester) | ~2.7 |

| O-H (water) | O-H (phenol) | ~2.9 |

Note: The distances are approximate and represent typical hydrogen bond lengths in such crystal structures.

In addition to direct hydrogen bonding, the hydration shell around the molecule in a broader aqueous environment will influence the conformational preferences of the peptide backbone and the orientation of the tyrosine side chain. Molecular dynamics simulations of peptides in water have shown that the hydration layer is not static, and the exchange of water molecules can be coupled to the conformational fluctuations of the peptide. This dynamic interplay between the peptide and its immediate hydration shell is crucial for understanding its behavior in a biological context.

Broader Academic Research Applications and Biophysical Contexts

Model for Aromatic Amino Acid Contributions to Biomolecular Condensates

Biomolecular condensates are non-membranous organelles formed through liquid-liquid phase separation (LLPS), a process driven by multivalent interactions between proteins and other biomolecules. spruijtlab.comnih.gov Aromatic amino acids, particularly tyrosine and phenylalanine, are recognized as key "sticker" residues that promote the cohesion of these dense phases. elifesciences.orgbiorxiv.orgresearchgate.net Ac-Tyr-OMe serves as a model compound to dissect the specific interactions of the tyrosine side chain that drive condensate formation.

Research has revealed a nuanced hierarchy in the sticker strength of aromatic residues. While hydrophobicity scales often rank phenylalanine as more hydrophobic, experimental evidence suggests that tyrosine is frequently a stronger driver of condensation. elifesciences.orgbiorxiv.orgresearchgate.net This apparent discrepancy is explained by the unique properties of the tyrosine hydroxyl group. Molecular dynamics simulations and quantum chemistry calculations show that the enhanced "stickiness" of tyrosine in the highly hydrated environment of a condensate arises from its ability to form hydrogen bonds and a more favorable (lower) free energy of transfer from the dilute phase into the condensate. biorxiv.orgresearchgate.netresearchgate.net In contrast, as the environment becomes more apolar, such as in the hydrophobic core of a folded protein, phenylalanine can become the stronger sticker. elifesciences.orgresearchgate.net This highlights the critical role of the chemical environment in modulating the strength of these aromatic interactions. biorxiv.org

| Feature | Tyrosine (Tyr) | Phenylalanine (Phe) | Significance in Biomolecular Condensates |

| Key Side-Chain Group | Phenolic hydroxyl (-OH) | Phenyl | The -OH group is the primary differentiator, enabling hydrogen bonding. researchgate.net |

| Hydrophobicity | Less hydrophobic | More hydrophobic | Contradicts simple hydrophobicity-driven models of phase separation. elifesciences.orgbiorxiv.org |

| Sticker Strength | Generally stronger in condensates | Weaker in condensates | Tyrosine's interactions are more favorable in the hydrated dense phase. elifesciences.orgresearchgate.net |

| Primary Interactions | Hydrogen bonding, π-π stacking, cation-π | π-π stacking, cation-π | Additional hydrogen bonding capacity enhances Tyr's role in LLPS. researchgate.netresearchgate.net |

| Transfer Free Energy | Lower (more favorable) into condensate | Higher (less favorable) into condensate | A key thermodynamic driver for Tyr's preferential role in condensation. biorxiv.org |

Utility in the Design of Bioactive Molecules and Molecular Probes

Protected amino acids like Ac-Tyr-OMe are fundamental building blocks in the chemical synthesis of peptides. mdpi.comnih.gov The use of protecting groups on the N-terminus (acetyl) and C-terminus (methyl ester) allows for controlled, stepwise solid-phase peptide synthesis (SPPS), enabling the creation of custom peptide sequences with precisely placed tyrosine residues. mdpi.com This capability is crucial for designing bioactive molecules and molecular probes to investigate and modulate biological systems.

The applications of such synthetic peptides are vast and include the development of therapeutics, vaccines, and diagnostic tools. nih.govresearchgate.net By incorporating tyrosine or its analogs into peptide sequences, researchers can create molecules that mimic or inhibit protein-protein interactions. For instance, synthetic peptides are designed to target specific protein domains, such as the p53/MDM2 interaction, a key target in cancer therapy. nih.gov

Furthermore, modified tyrosine building blocks are synthesized to serve as molecular probes. researchgate.net For example, isotopically labeled phosphotyrosine derivatives can be incorporated into peptides. researchgate.net These labeled peptides are then used in biomolecular NMR spectroscopy to study the dynamics and atomic-level details of how signaling proteins recognize and bind to phosphorylated sites, providing insight into cellular communication pathways. researchgate.net The ability to create tyrosine analogs with specific chemical modifications allows for a detailed dissection of its role in biological recognition and function. nih.govresearchgate.net

| Application Area | Example of Use | Research Objective |

| Bioactive Peptide Synthesis | Incorporation into peptide mimics (AApeptides). nih.gov | To create novel molecules that can inhibit specific protein-protein interactions for therapeutic purposes (e.g., cancer). nih.gov |

| Molecular Probes | Synthesis of isotopically labeled phosphotyrosine-containing peptides. researchgate.net | To study the precise molecular interactions and dynamics of signal transduction pathways using techniques like NMR spectroscopy. researchgate.net |

| Unnatural Amino Acid Mutagenesis | Introduction of tyrosine analogs into proteins. researchgate.net | To probe the specific roles of the hydroxyl group or aromatic ring in protein function, such as receptor binding and gating. |

| Drug Development | Use in creating peptide-based drugs and vaccines. researchgate.net | To develop highly specific therapeutic agents with lower toxicity compared to small molecules. researchgate.net |

Understanding Tyrosine's Fundamental Role in Protein Structural Integrity and Function

The tyrosine side chain is amphiphilic, possessing both a hydrophobic aromatic ring and a polar hydroxyl group. researchgate.netrsc.org This dual nature allows it to participate in a wide array of noncovalent interactions that are critical for protein structure and function. Ac-Tyr-OMe serves as a simplified model to study these fundamental interactions in isolation.

Key Interactions of the Tyrosine Side Chain:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. researchgate.netcreative-peptides.com These hydrogen bonds are significant contributors to protein stability, with studies showing that removing a single tyrosine hydrogen bond can decrease stability by an average of 2.0 kcal/mol. researchgate.net

Cation-π Interactions: The electron-rich face of the aromatic ring can engage in strong, noncovalent interactions with cationic groups, such as the side chains of lysine (B10760008) and arginine. nih.govproteopedia.orgnih.govwikipedia.org These interactions are prevalent in proteins, contributing to structural stability and molecular recognition. nih.govacs.org

π-π Stacking: The aromatic ring of tyrosine can stack with other aromatic residues (phenylalanine, tryptophan, histidine), contributing to the stability of protein structures.

Post-Translational Modifications: The hydroxyl group is a key site for post-translational modifications, most notably phosphorylation. creative-peptides.com Tyrosine phosphorylation is a critical switch in cellular signaling cascades, regulating a vast number of biological processes. rsc.orgcreative-peptides.com

By studying tyrosine and its derivatives, researchers can understand how the specific placement and orientation of this versatile amino acid dictate protein folding, stability, and its role in enzymatic catalysis and signal transduction. nih.govrsc.org

Future Research Trajectories and Methodological Innovations

Development of Next-Generation Derivatization and Labeling Strategies

The development of highly specific and efficient methods for labeling proteins is crucial for understanding their function, localization, and interactions within the complex cellular environment. Ac-Tyr-OMe and its derivatives are emerging as valuable scaffolds for the creation of next-generation labeling probes.

Recent research has focused on leveraging the reactivity of tyrosine derivatives for targeted protein modification. For instance, a derivative of Ac-Tyr-OMe, 3-amino-N-acetyl-L-tyrosine methyl ester (Ac-3AT-OMe), has been instrumental in the design of novel salicylaldehyde (B1680747) (SAL)-ester-based probes. These probes demonstrate high reactivity and selectivity for labeling 3-aminotyrosine (B249651) (3AT)-containing proteins, a post-translational modification associated with oxidative stress.

The mechanism of this labeling strategy involves a two-step process: the formation of a Schiff base intermediate between the SAL-ester and the aryl ammonium (B1175870) ion of 3AT, followed by an intramolecular cyclization and acyl transfer. This approach has yielded labeling products with significant efficiency, as detailed in the table below.

| SAL-Ester Probe | Reaction Time (hours) | Labeling Product Yield (%) |

|---|---|---|

| SAL-ester 1a | - | 31 |

| SAL-ester 1d | 3 | 63 |

| SAL-ester 1e | - | - |

| SAL-ester 1f | - | - |

The success of these probes underscores the potential of using Ac-Tyr-OMe as a foundational structure for developing a new arsenal (B13267) of chemical tools for proteomics and cell biology. Future research will likely focus on refining the selectivity and reactivity of these probes, as well as expanding their application to in vivo imaging and diagnostics.

Integration of Multiscale Computational and Advanced Spectroscopic Techniques

A deeper understanding of the molecular dynamics and interactions of Ac-Tyr-OMe H2O can be achieved through the synergistic integration of multiscale computational modeling and advanced spectroscopic techniques. While direct and extensive research focusing solely on this compound in this context is still emerging, the principles from broader studies on hydrated biomolecules can be applied to outline a promising research trajectory.

Computational Approaches: Molecular dynamics (MD) simulations can provide atomic-level insights into the hydration shell surrounding Ac-Tyr-OMe. These simulations can elucidate the structure and dynamics of water molecules in the immediate vicinity of the compound, revealing the nature of hydrogen bonding and other non-covalent interactions. By modeling the system at different temperatures and pressures, researchers can predict how environmental changes affect the stability and conformation of the hydrated complex.

Advanced Spectroscopic Techniques: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to experimentally probe the vibrational modes of both the Ac-Tyr-OMe molecule and its associated water molecule. These techniques are highly sensitive to the local chemical environment and can provide valuable data to validate and refine computational models. For instance, shifts in the vibrational frequencies of the amide, carbonyl, and hydroxyl groups can indicate the strength and geometry of hydrogen bonds within the crystal lattice.

The crystal structure of this compound has been determined by X-ray crystallography, revealing a network of O-H···O and N-H···O hydrogen bonds where the water molecule plays a crucial role. nih.gov This structural information provides an excellent starting point for both computational and spectroscopic investigations.

| Parameter | Value at 293 K | Value at 123 K |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell a (Å) | 7.393 (1) | 7.298 (1) |

| Unit Cell b (Å) | 13.151 (3) | 13.011 (3) |

| Unit Cell c (Å) | 14.540 (3) | 14.310 (3) |

By combining the predictive power of computational simulations with the empirical data from advanced spectroscopy, a comprehensive, multiscale understanding of the behavior of this compound can be developed. This integrated approach will be crucial for leveraging this compound as a model system for more complex biological molecules.

Elucidating the Complex Interplay of Hydration in Protein Folding and Function

The hydration of proteins is a critical factor that governs their folding, stability, and ultimately, their biological function. Water molecules at the protein-solvent interface are not passive bystanders but actively participate in shaping the protein's conformational landscape. This compound serves as a simplified yet powerful model system to dissect the fundamental principles of these intricate interactions.

The presence of a single, crystallographically defined water molecule in this compound provides a unique opportunity to study the thermodynamics and kinetics of hydration at a molecular level. nih.gov By studying this model system, researchers can gain insights into how water molecules mediate interactions between different functional groups, a process that is fundamental to the protein folding process. The hydrophobic and hydrophilic regions of Ac-Tyr-OMe mimic the amphipathic nature of protein side chains, allowing for the investigation of how water structures itself around these different chemical environments.

Future research in this area will likely involve using this compound in conjunction with techniques that can probe the dynamics of both the molecule and its hydration shell. Time-resolved spectroscopic methods, for example, can be used to monitor the exchange of the bound water molecule with the bulk solvent, providing information on the energetics of hydration.

By understanding the detailed interplay of hydration in this simplified system, scientists can extrapolate these findings to more complex protein systems. This knowledge will be invaluable for addressing fundamental questions in structural biology, such as how proteins achieve their native conformations and how misfolding can lead to disease. Ultimately, the study of this compound has the potential to contribute to the development of new strategies for protein engineering and drug design.

Q & A

Basic: What are the key considerations for synthesizing Ac-Tyr-OMe H₂O in a laboratory setting?

Answer:

Synthesizing Ac-Tyr-OMe H₂O requires a stepwise approach:

Protection of functional groups : Tyrosine’s amino and carboxyl groups are protected (e.g., using acetyl and methyl esters, respectively) to prevent undesired side reactions.

Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

Purification : Employ recrystallization or column chromatography to isolate the product. Validate purity via NMR (¹H/¹³C) and mass spectrometry (MS) .

Hydration control : Ensure controlled water content during synthesis to avoid hydrolysis of methyl esters.

Basic: How can researchers characterize the stability of Ac-Tyr-OMe H₂O under varying pH conditions?

Answer:

Design a stability assay with the following steps:

Buffer preparation : Create solutions at pH 3, 7, and 10 to simulate acidic, neutral, and alkaline environments.

Incubation : Expose Ac-Tyr-OMe H₂O to each buffer at 25°C and 37°C for 24–72 hours.

Analysis : Use UV-Vis spectroscopy to detect absorbance changes (e.g., ester bond hydrolysis) and LC-MS to identify degradation products .

Data interpretation : Compare degradation rates using Arrhenius plots to predict shelf-life under different conditions.

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for Ac-Tyr-OMe H₂O?

Answer:

Contradictions in spectral data demand systematic validation:

Reproducibility : Repeat experiments to rule out technical errors (e.g., improper sample preparation or instrument calibration) .

Cross-validation : Compare results with alternative techniques (e.g., IR spectroscopy for functional groups or X-ray crystallography for structural confirmation) .

Literature comparison : Cross-reference spectral databases (e.g., PubChem, ChemSpider) to identify discrepancies in reported values .

Statistical analysis : Apply multivariate analysis to quantify uncertainty and identify outliers .

Advanced: What experimental design strategies optimize the yield of Ac-Tyr-OMe H₂O while minimizing side products?

Answer:

Optimization involves factorial design and iterative testing:

Factor screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst concentration) via Plackett-Burman design.

Response surface methodology (RSM) : Use central composite design to model interactions between factors and predict optimal conditions .